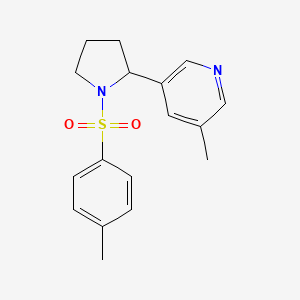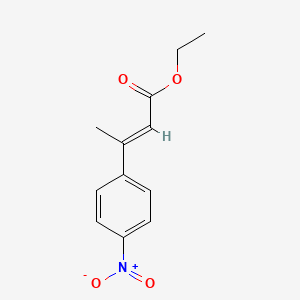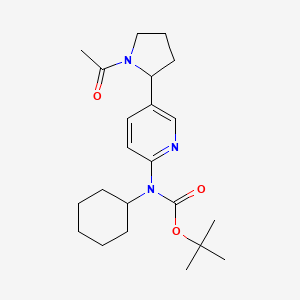
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C₁₇H₂₀N₂O₂S and a molecular weight of 316.4 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a tosyl group attached to a pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 3-methylpyridine with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, or chloroform, and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a carboxyl group, while reduction could produce a pyrrolidine derivative with a hydroxyl group.
Scientific Research Applications
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The pyrrolidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-: This compound is structurally similar but lacks the tosyl group, which affects its reactivity and biological activity.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and overall properties.
Uniqueness
3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the tosyl group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-16(8-6-13)22(20,21)19-9-3-4-17(19)15-10-14(2)11-18-12-15/h5-8,10-12,17H,3-4,9H2,1-2H3 |
InChI Key |
BKRQJQBSNAXAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

![1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)
![2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)


![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)

![N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B11824346.png)

![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)

![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)
